2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline
Description
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a 2-ethylphenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(2-ethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(9-12(14)19)15(16,17)18/h3-9H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPQONXQJYCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-ethylphenol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Scientific Research Applications
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Substituent Effects: Ethylphenoxy and phenylethoxy groups enhance steric bulk and lipophilicity compared to methoxy or ethoxy substituents .
- Solubility: Methoxy-substituted derivatives (e.g., 3-methoxyphenoxy) exhibit better solubility in polar solvents like DMSO, whereas alkyl/aryl groups reduce aqueous solubility .
- Synthetic Complexity: Piperidine-containing analogues require multi-step syntheses involving reductive amination or cross-coupling , while phenoxy derivatives are often synthesized via nucleophilic aromatic substitution .
Biological Activity
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 253.24 g/mol
- LogP (Partition Coefficient): Indicates lipophilicity, influencing absorption and distribution.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, thereby modulating biochemical pathways related to cell growth and apoptosis.
- Receptor Interaction: It may bind to certain receptors, affecting signal transduction pathways that regulate cellular functions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. difficile | 6 μg/mL |
| E. faecium | 4 μg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In vitro assays have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it induces apoptosis in cancer cells through the caspase pathway.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate) | 15 | Caspase activation |
| MCF7 (Breast) | 20 | Cell cycle arrest and apoptosis |
| SKNMC (Neuroblastoma) | 18 | Induction of oxidative stress |
Case Studies
- Antimicrobial Efficacy: A recent study demonstrated that derivatives of this compound exhibited enhanced potency against C. difficile, with a rapid killing rate observed in time-kill assays .
- Cancer Research: Another investigation highlighted the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
